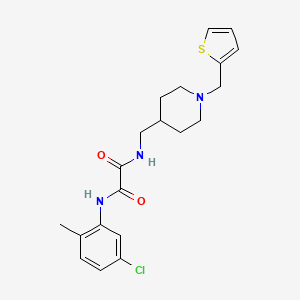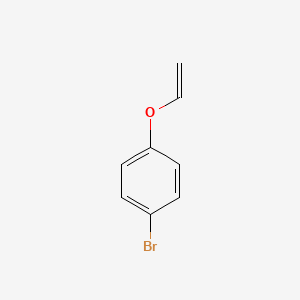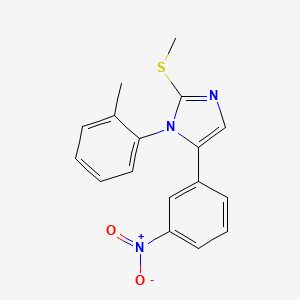![molecular formula C15H18BClN2O4 B2655859 N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] succinimide CAS No. 2096998-66-0](/img/structure/B2655859.png)
N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of boronic acid, specifically a pinacol boronic ester . Boronic acids and their derivatives are important in organic synthesis and medicinal chemistry. They are used as intermediates in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by methods such as MS, 1H NMR, 13C NMR, and FT-IR spectroscopy . The crystal structure was determined by X-ray diffraction .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most famous reactions is the Suzuki–Miyaura reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, Isopropenylboronic acid pinacol ester, are as follows: It has a refractive index of 1.4320, a boiling point of 47-49 °C/9 mbar, and a density of 0.894 g/mL at 25 °C .Applications De Recherche Scientifique
Chemical Properties and Structure
N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] succinimide, a compound with a complex chemical structure, has various applications in scientific research. The succinimide component, a synthetically versatile substrate, is used in the synthesis of heterocyclic compounds and as a raw material for drug synthesis. Its derivatives are of significant biological and pharmaceutical interest, as demonstrated in the study of novel mannich base transition metal complexes and their antibacterial properties (Mohandoss et al., 2014).
Agricultural Applications
In the agricultural sector, derivatives of succinimide, such as N-(3,5-Dichlorophenyl)succinimide, have been explored as experimental agricultural fungicides. However, their use is limited due to nephrotoxicity concerns in animal models, as observed in Sprague-Dawley and Fischer 344 rats (Yang et al., 1985).
Analytical Chemistry
In analytical chemistry, the N-Chlorination rate of various nitrogen compounds, including succinimide, is a subject of interest. This process is crucial in understanding the reactivity and stability of such compounds in different chemical environments (Pastoriza et al., 2016).
Biological and Medical Research
Succinimide derivatives also hold importance in biological and medical research. Studies have shown the cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide against various cultured cell lines, indicating their potential in cancer research (Hall et al., 1995).
Material Science
In material science, the crystal structure and electrochemical properties of succinimide derivatives are of considerable interest. For instance, studies on N,N-bis(2,5-dioxopyrrolidin-1-ylmethyl)-γ-amino-butyric acid reveal insights into its crystal structure and potential applications in photochromic materials (Zheng et al., 2001).
Propriétés
IUPAC Name |
1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BClN2O4/c1-14(2)15(3,4)23-16(22-14)9-7-10(13(17)18-8-9)19-11(20)5-6-12(19)21/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDWOBYUSLXGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)


![3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2655781.png)
![2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2655784.png)

![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)
![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

![3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid](/img/structure/B2655790.png)
![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)
![4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2655796.png)

